molecular formula C16H18N2O B185391 2-(methylamino)-N-phenethylbenzamide CAS No. 19050-63-6

2-(methylamino)-N-phenethylbenzamide

Cat. No.: B185391
CAS No.: 19050-63-6
M. Wt: 254.33 g/mol
InChI Key: QDLVHIXBWKCXDP-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-phenethylbenzamide (MAPB) is an organic compound with a wide range of potential applications in scientific research. It is a derivative of aniline, a compound found in many natural products and is used as a precursor in the synthesis of a variety of compounds. MAPB is commonly used in the synthesis of pharmaceuticals, pesticides, and other materials. In addition, MAPB has been used in a variety of scientific research applications, such as in the study of the mechanism of action of drugs, the biochemical and physiological effects of compounds, and the development of new laboratory experiments.

Scientific Research Applications

  • Antimicrobial Activity : Compounds structurally related to 2-(methylamino)-N-phenethylbenzamide have demonstrated significant antimicrobial activity. A study reported the synthesis and evaluation of derivatives of this compound for their antibacterial and antifungal properties, showing promising results against Gram-positive and Gram-negative bacteria, as well as fungi (Ghorab et al., 2017).

  • Organic Synthesis : The compound has applications in organic synthesis. A study detailed the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives using this compound or similar compounds. These derivatives have potential applications in pharmaceutical and materials science (Mancuso et al., 2014).

  • Structural Analysis and Computational Studies : Research has been conducted on the structural properties of N,N-dialkylaminobenzamides, a category that includes this compound. These studies provide insights into molecular behavior and potential applications in materials science (Karlsen et al., 2002).

  • Cardiac Electrophysiological Activity : N-substituted benzamides, closely related to this compound, have been studied for their cardiac electrophysiological activity. These studies are essential in developing new therapeutic agents for cardiac conditions (Morgan et al., 1990).

  • Michael Addition Reactions : Research has demonstrated the utility of related compounds in catalyzing asymmetric Michael addition reactions, which are critical in synthesizing a variety of organic compounds (Inokuma et al., 2006).

  • Forensic Analysis : The compound has relevance in forensic science, particularly in the identification and analysis of new psychoactive substances (Elliott et al., 2016).

  • Pharmacological Applications : There is research on related N-phenylbenzamides for their potential use as anticonvulsant agents, highlighting the compound's relevance in drug discovery (Lepage et al., 1992).

  • Metabolism in Drug Abuse : Studies on the metabolism of designer drugs, including compounds structurally similar to this compound, provide valuable insights into their pharmacological properties and potential misuse (Meyer & Maurer, 2010).

Properties

IUPAC Name

2-(methylamino)-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-17-15-10-6-5-9-14(15)16(19)18-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLVHIXBWKCXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384508
Record name 2-(methylamino)-N-phenethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19050-63-6
Record name Glycoamide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19050-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylamino)-N-phenethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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